Boc-Val-Cit-OH

Description

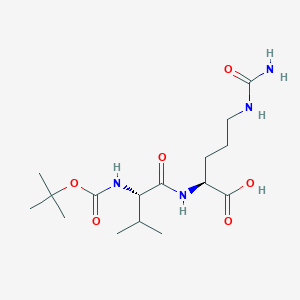

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O6/c1-9(2)11(20-15(25)26-16(3,4)5)12(21)19-10(13(22)23)7-6-8-18-14(17)24/h9-11H,6-8H2,1-5H3,(H,19,21)(H,20,25)(H,22,23)(H3,17,18,24)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLNUAVYYRBTOZ-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Lynchpin of Targeted Cancer Therapy: A Technical Guide to Boc-Val-Cit-OH and its Role in Antibody-Drug Conjugates

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical role of Boc-L-valyl-L-citrulline (Boc-Val-Cit-OH) in the advancement of antibody-drug conjugates (ADCs) for cancer therapy. This whitepaper provides an in-depth analysis of the Val-Cit linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction: The Advent of Cleavable Linkers in Oncology

Antibody-drug conjugates represent a paradigm shift in cancer treatment, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy of these bioconjugates is critically dependent on the linker that tethers the cytotoxic payload to the antibody. This compound is a key precursor for the Val-Cit dipeptide linker, a cornerstone of cleavable linker technology.[1][2] This linker is engineered to remain stable in systemic circulation and undergo selective cleavage by lysosomal proteases, particularly cathepsin B, which is frequently overexpressed in the tumor microenvironment.[1][] This targeted release mechanism is pivotal in maximizing the therapeutic window, enhancing anti-tumor efficacy while minimizing off-target toxicities.[4]

Mechanism of Action: Targeted Payload Release

The therapeutic strategy of ADCs employing a Val-Cit linker is a multi-step process initiated by the specific binding of the antibody component to a tumor-associated antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal-lysosomal pathway. Within the acidic and enzyme-rich environment of the lysosome, cathepsin B and other related proteases recognize and cleave the Val-Cit dipeptide bond. This enzymatic cleavage liberates the cytotoxic payload, which can then exert its pharmacological effect, typically inducing cell cycle arrest and apoptosis.

Caption: Mechanism of action of a Val-Cit linker-based ADC.

Quantitative Data Summary

The performance of ADCs is quantitatively assessed through various metrics, including their cytotoxic potency (IC50), linker stability, and cleavage kinetics. The following tables summarize key quantitative data for ADCs featuring Val-Cit linkers.

Table 1: In Vitro Cytotoxicity of Val-Cit Linker-Based Conjugates

| Conjugate | Cell Line | Target Antigen | IC50 (nM) | Reference |

| AAZ-ValCit-MMAE | SKRC-52 (renal cell carcinoma) | Carbonic Anhydrase IX | 171 | |

| Free MMAE | SKRC-52 (renal cell carcinoma) | - | 0.9 | |

| AAZ-ValAla-MMAE | SKRC-52 (renal cell carcinoma) | Carbonic Anhydrase IX | 69 | |

| Integrin αvβ3-MMAE Conjugate | U87MG (glioblastoma) | Integrin αvβ3 | 1.8 | |

| Free MMAE | U87MG (glioblastoma) | - | 0.5 |

Table 2: Comparative Linker Stability and Cleavage

| Linker | Condition | Stability/Cleavage Rate | Reference |

| Val-Cit | Human Plasma | Stable (t½ > 230 days) | |

| Val-Cit | Mouse Plasma | Unstable (cleaved by Ces1c) | |

| Glu-Val-Cit | Mouse Plasma | Significantly more stable than Val-Cit | |

| Val-Ala | Cathepsin B Cleavage | ~50% of Val-Cit cleavage rate | |

| Phe-Lys | Cathepsin B Cleavage | ~30-fold faster than Val-Cit |

Experimental Protocols

A rigorous evaluation of ADCs with Val-Cit linkers involves a suite of in vitro and in vivo assays. Detailed protocols for key experiments are provided below.

Synthesis of a Boc-Val-Cit-PABC-MMAE Drug-Linker Construct

The synthesis of a drug-linker construct such as Boc-Val-Cit-PABC-MMAE is a multi-step process. While a direct synthesis of this compound is a standard peptide coupling procedure, its incorporation into a full drug-linker involves several key steps. The following is a generalized protocol based on established methodologies.

-

Synthesis of Boc-Val-Cit-PABC: Boc-Val-OH is coupled to L-citrulline, and the resulting dipeptide is then conjugated to a p-aminobenzyl alcohol (PAB) spacer. The hydroxyl group of the PABC moiety is often activated, for example, as a p-nitrophenyl carbonate (PABC-PNP), to facilitate conjugation with the payload.

-

Payload Conjugation: The activated Boc-Val-Cit-PABC linker is reacted with the cytotoxic payload, such as monomethyl auristatin E (MMAE), typically at the N-terminus of the drug, to form the Boc-Val-Cit-PABC-MMAE conjugate.

-

Purification: The final drug-linker construct is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

-

Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cathepsin B Activity Assay

This assay measures the activity of the cleaving enzyme in target cells using a fluorogenic substrate.

-

Cell Lysate Preparation: Prepare cell lysates from the target cancer cell lines.

-

Reaction Setup: In a 96-well plate, add the cell lysate to an assay buffer containing a fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC).

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at multiple time points.

-

Data Analysis: The rate of increase in fluorescence corresponds to the cathepsin B activity.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

-

Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size.

-

ADC Administration: Administer the ADC, a vehicle control, and a non-targeting control ADC to different groups of mice, typically via intravenous injection.

-

Tumor Volume and Body Weight Measurement: Measure tumor volumes and mouse body weights regularly to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis.

Caption: A generalized experimental workflow for ADC development.

Conclusion

This compound is a fundamental building block in the construction of sophisticated ADCs that are transforming cancer therapy. The resulting Val-Cit linker provides a robust and selective mechanism for the targeted delivery and release of potent cytotoxic agents within tumor cells. A thorough understanding of its synthesis, mechanism of action, and the experimental methodologies for its evaluation is crucial for the continued development of next-generation ADCs with improved therapeutic indices. This guide provides a foundational resource for researchers dedicated to advancing this promising class of therapeutics.

References

An In-depth Technical Guide to Boc-Val-Cit-OH: Properties, Synthesis, and Application in Bioconjugation

For Immediate Distribution

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-valyl-L-citrulline (Boc-Val-Cit-OH), a critical dipeptide linker component in the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical properties, structure, synthesis, and applications of this pivotal molecule.

Core Chemical and Physical Properties

This compound is a synthetic dipeptide composed of L-valine and L-citrulline, with the N-terminus of valine protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial for its application in peptide synthesis, preventing unwanted side reactions during the coupling of amino acids.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C16H30N4O6 |

| Molecular Weight | 374.43 g/mol [1] |

| CAS Number | 870487-08-4[1][2] |

| Appearance | White to off-white solid |

| Purity | ≥95% - 99% (depending on the supplier)[3] |

| Solubility | Soluble in DMSO[1] |

| Storage Conditions | Store at -20°C for long-term stability |

Chemical Structure and Stereochemistry

The chemical structure of this compound is fundamental to its function as a protease-cleavable linker. The specific stereochemistry of the L-amino acids is critical for its recognition by the target enzyme, Cathepsin B.

References

The Gatekeeper of Potency: An In-depth Technical Guide to the Valine-Citrulline Linker in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide has become a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), serving as a precisely engineered gatekeeper for the release of highly potent cytotoxic payloads.[1] This linker's remarkable balance of stability in systemic circulation and susceptibility to cleavage within the unique microenvironment of tumor cells has solidified its role in numerous clinically successful and investigational ADCs, including the FDA-approved Adcetris® (Brentuximab vedotin).[][3] This technical guide provides a comprehensive examination of the Val-Cit linker, detailing its mechanism of action, supported by quantitative data and detailed experimental protocols for its evaluation.

The Core Mechanism: Selective Payload Release in the Lysosome

The fundamental purpose of the Val-Cit linker is to ensure the cytotoxic drug remains securely tethered to the monoclonal antibody as it navigates the bloodstream, thereby preventing off-target toxicity.[1] The linker is ingeniously designed to be cleaved by specific lysosomal proteases, most notably Cathepsin B, an enzyme frequently overexpressed in various tumor types and highly active in the acidic environment of the lysosome.[3]

The process unfolds in a multi-step cascade:

-

Receptor-Mediated Endocytosis: The ADC first binds to a specific target antigen on the surface of a cancer cell. This binding event triggers the cell to internalize the entire ADC-antigen complex into an endosome.

-

Lysosomal Trafficking: The endosome, containing the ADC, traffics through the cell and fuses with a lysosome. The interior of the lysosome is characterized by a low pH and a high concentration of degradative enzymes.

-

Enzymatic Cleavage: Within the lysosome, the cysteine protease Cathepsin B recognizes the Val-Cit dipeptide as a substrate. It specifically hydrolyzes the peptide bond between the citrulline residue and the adjacent self-immolative spacer, typically a p-aminobenzyl carbamate (PABC) group. The choice of citrulline is critical; it serves as a stable isostere of arginine, contributing to the linker's stability at the physiological pH of blood. While Cathepsin B is the primary enzyme, studies have shown that other cathepsins, such as K and L, may also contribute to cleavage.

-

Self-Immolation and Drug Release: The initial cleavage by Cathepsin B is the trigger for the final release. The cleavage of the PABC moiety initiates a rapid, spontaneous electronic cascade, or "self-immolation," which culminates in the liberation of the cytotoxic drug in its fully active form inside the cancer cell, ready to exert its therapeutic effect.

The Target Enzyme: Cathepsin B in the Tumor Microenvironment

Cathepsin B is a lysosomal cysteine protease whose aberrant expression and activity are strongly correlated with cancer progression. Normally confined to the lysosome for protein degradation, in cancer cells, Cathepsin B is often overexpressed and can be secreted or localized to the cell surface. This altered trafficking contributes to the degradation of the extracellular matrix (ECM), which facilitates tumor invasion and metastasis. Furthermore, Cathepsin B is involved in promoting angiogenesis, the formation of new blood vessels that supply the tumor. The upregulation of Cathepsin B in the tumor microenvironment is the key vulnerability exploited by the Val-Cit linker, allowing for tumor-specific release of the cytotoxic payload.

Data Presentation: Quantitative Linker Performance

The stability and cleavage characteristics of a linker are critical determinants of an ADC's therapeutic index. Premature drug release can lead to severe off-target toxicity, while inefficient cleavage at the target site diminishes efficacy. The following tables summarize key quantitative data comparing the Val-Cit linker to common alternatives.

Table 1: Performance Comparison of Common Protease-Cleavable ADC Linkers

| Linker Type | Key Characteristics | Plasma Stability | Primary Cleavage Enzyme(s) | Representative ADCs |

|---|---|---|---|---|

| Val-Cit | Dipeptide, the most widely used protease-cleavable linker. | Generally stable in human plasma; unstable in mouse plasma due to carboxylesterase 1c (Ces1c). | Cathepsin B, K, L | Brentuximab vedotin, Tisotumab vedotin |

| Val-Ala | Dipeptide alternative to Val-Cit with improved hydrophilicity, reducing aggregation. | Similar stability to Val-Cit in buffer; less prone to aggregation at high Drug-to-Antibody Ratios (DARs). | Cathepsin B | Loncastuximab tesirine |

| GGFG | Tetrapeptide designed for rapid payload release. | Generally less stable than dipeptide linkers. | Cathepsins | Investigational |

| EVCit | Glutamic acid-valine-citrulline tripeptide. | Significantly improved stability in mouse plasma compared to Val-Cit. | Cathepsins B, L, S | Investigational |

| cBu-Cit | Cyclobutane-1,1-dicarboxamide structure. | Shows greater tumor inhibition in vitro compared to Val-Cit. | Predominantly Cathepsin B | Investigational |

Table 2: Stability of Val-Cit Linker in Different Plasma Sources

| Plasma Source | Key Enzyme(s) Affecting Stability | Observed Stability | Implication for ADC Development |

|---|---|---|---|

| Human Plasma | Low non-specific protease activity. | High stability, with reported half-lives up to 230 days. | Favorable for clinical translation, ensuring the ADC remains intact in circulation. |

| Mouse Plasma | High activity of Carboxylesterase 1c (Ces1c). | Low stability, significant premature payload release. | Preclinical efficacy studies in standard mice can be misleading. Use of Ces1c knockout mice or linkers with improved stability (e.g., EVCit) is recommended. |

| Rat Plasma | Moderate protease activity. | More stable than in mouse plasma, but less stable than in human plasma. | Can be used for preclinical studies, but data must be interpreted with caution. |

| Monkey Plasma | Similar enzymatic profile to humans. | High stability, comparable to human plasma. | Excellent model for preclinical safety and pharmacokinetic studies. |

Experimental Protocols: A Methodological Guide

Detailed and reproducible methodologies are crucial for the accurate assessment of Val-Cit linker function. The following are synthesized protocols based on common practices in the field for the characterization of ADCs.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of payload release from a Val-Cit-linked ADC upon incubation with Cathepsin B.

Materials:

-

Val-Cit ADC stock solution

-

Recombinant human Cathepsin B

-

Activation Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)

-

Quenching Solution (e.g., ice-cold acetonitrile with an internal standard)

-

Microcentrifuge tubes, incubator, centrifuge

-

LC-MS or HPLC system for analysis

Procedure:

-

Enzyme Activation: Pre-incubate the Cathepsin B solution in the activation buffer at 37°C for 15 minutes to ensure full enzymatic activity.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the activation buffer. The final ADC concentration is typically in the micromolar range (e.g., 1 µM). Equilibrate the mixture to 37°C.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a tube containing at least 4 volumes of ice-cold quenching solution to precipitate the protein and enzyme.

-

Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Analysis: Carefully transfer the supernatant to an analysis vial. Quantify the amount of released payload relative to the internal standard using a validated LC-MS or HPLC method.

-

Calculation: Calculate the percentage of payload release at each time point relative to the total potential payload.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the Val-Cit linker and the extent of premature payload release in plasma from different species (e.g., human, mouse).

Materials:

-

ADC stock solution

-

Frozen plasma (human, mouse, etc.)

-

Incubator or water bath at 37°C

-

Quenching Solution (as in Protocol 1)

-

LC-MS system

Procedure:

-

Incubation: Thaw the plasma at 37°C. Add the ADC to the plasma to a final concentration (e.g., 1 mg/mL).

-

Time Course: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours, and up to 14 days), collect aliquots.

-

Sample Processing: Immediately quench the reaction by adding 3-4 volumes of ice-cold acetonitrile to precipitate plasma proteins.

-

Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Collect the supernatant and analyze for the presence of released payload using LC-MS.

-

Data Interpretation: Quantify the amount of released payload over time to determine the linker's stability and half-life in plasma.

Protocol 3: In Vitro Cell Cytotoxicity Assay (IC50 Determination)

Objective: To determine the potency of the ADC on a target antigen-expressing cancer cell line.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells) and a negative control cell line.

-

Cell culture medium and supplements

-

ADC and unconjugated payload (for comparison)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: The next day, treat the cells with a serial dilution of the ADC. Include untreated controls and controls treated with a non-targeting ADC or the free payload.

-

Incubation: Incubate the plates for a period of 72-120 hours.

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Plot the cell viability against the ADC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of ADC required to inhibit cell growth by 50%.

Conclusion

The valine-citrulline dipeptide represents a sophisticated and highly effective component of ADC linker technology, enabling the targeted delivery and controlled release of cytotoxic agents. Its success is rooted in a deep understanding of the unique enzymatic landscape of the tumor microenvironment. While it has become a gold standard, the field continues to evolve. Challenges such as species-specific plasma instability have driven the development of next-generation linkers (e.g., EVCit) with improved preclinical properties. A thorough understanding of the Val-Cit linker's mechanism, coupled with rigorous quantitative and methodological evaluation, remains critical for the continued innovation and success of antibody-drug conjugates in oncology.

References

Principle of Targeted Drug Release with Boc-Val-Cit-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying targeted drug release utilizing the Boc-Val-Cit-OH linker, a cornerstone of modern antibody-drug conjugate (ADC) design. This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of critical pathways and workflows to support researchers and professionals in the field of drug development.

Core Principle: Cathepsin B-Mediated Targeted Drug Release

The valine-citrulline (Val-Cit) dipeptide linker is a pivotal component in the design of cleavable linkers for ADCs.[1][2] The fundamental principle of its action lies in its selective cleavage by cathepsin B, a lysosomal protease that is frequently overexpressed in various tumor cells.[1][3] This targeted enzymatic activity ensures that the cytotoxic payload is preferentially released within the cancerous cell, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1]

The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the N-terminus of the valine residue during synthesis. In a typical ADC construct, the Val-Cit dipeptide is connected to a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC). The cytotoxic drug, such as monomethyl auristatin E (MMAE), is attached to this spacer.

The targeted drug release process unfolds in a series of orchestrated steps:

-

Antibody Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell.

-

Lysosomal Trafficking: The ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolation" cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

This precise mechanism of action ensures that the highly potent cytotoxic agent is delivered directly to its site of action, sparing healthy tissues and reducing off-target effects.

Data Presentation: Quantitative Analysis of this compound Linker Performance

The efficacy and safety of an ADC are critically dependent on the linker's stability in circulation and its efficiency of cleavage at the target site. The following tables summarize key quantitative data from various studies, providing a comparative overview of ADCs featuring the Val-Cit linker.

Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit Linker

| Payload | Target Cell Line | IC50 (pmol/L) |

| MMAE | HER2+ | 14.3 |

| MMAE | HER2+ | 92 (Val-Ala linker for comparison) |

| MMAE | HER2+ | 609 (Non-cleavable linker for comparison) |

| MMAE | HER2+ | 61 and 111 (Sulfatase-cleavable linker for comparison) |

Lower IC50 values indicate higher potency.

Table 2: Plasma Stability of ADCs with Val-Cit Linker

| Linker Type | Plasma Source | Half-life (t1/2) |

| Val-Cit | Human | Stable, no significant degradation observed after 28 days |

| Val-Cit | Mouse | >95% loss of conjugated MMAF after 14 days |

| Glu-Val-Cit | Mouse | Almost no linker cleavage after 14 days |

| Val-Cit | Cynomolgus Monkey | Approximately 9.6 days |

Longer half-life indicates greater stability in circulation.

Table 3: Cathepsin B-Mediated Cleavage Kinetics

| Substrate | Enzyme | kcat/KM (M⁻¹s⁻¹) |

| Z-Phe-Arg-AMC | Cathepsin B | High catalytic efficiency |

| Z-Arg-Arg-AMC | Cathepsin B | Lower catalytic efficiency than Z-Phe-Arg-AMC |

| Val-Cit containing ADC | Cathepsin B | No significant difference in KM or kcat values across different antibody carriers |

kcat/KM is a measure of the enzyme's catalytic efficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ADCs with this compound linkers.

Synthesis of a Drug-Linker Construct (e.g., Mc-Val-Cit-PABC-MMAE)

This protocol outlines a representative synthesis of a maleimido-caproyl-Val-Cit-PABC-MMAE drug-linker construct.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu)

-

Monomethyl auristatin E (MMAE)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Fmoc Deprotection of Val-Cit-PAB-OH:

-

Dissolve Fmoc-Val-Cit-PAB-OH in DMF.

-

Add piperidine (20% v/v) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, evaporate the solvent under reduced pressure and purify the resulting H₂N-Val-Cit-PAB-OH.

-

-

Coupling with Maleimidocaproic Acid:

-

Dissolve H₂N-Val-Cit-PAB-OH and Mc-OSu in DMF.

-

Add TEA and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, purify the product (Mc-Val-Cit-PAB-OH) by flash chromatography.

-

-

Activation of the PABC hydroxyl group:

-

Dissolve Mc-Val-Cit-PAB-OH in DCM.

-

Add DSC and TEA and stir at room temperature for 2-4 hours to form Mc-Val-Cit-PABC-PNP.

-

Monitor the reaction by TLC or LC-MS.

-

-

Conjugation with MMAE:

-

Dissolve Mc-Val-Cit-PABC-PNP and MMAE in DMF.

-

Add DIPEA and stir at room temperature overnight.

-

Monitor the reaction by HPLC.

-

Purify the final product (Mc-Val-Cit-PABC-MMAE) by preparative HPLC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of an ADC in killing target cancer cells.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC of interest

-

Unconjugated antibody (control)

-

Free cytotoxic payload (control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

-

Include untreated cells as a negative control.

-

-

Incubation:

-

Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the premature release of its payload in plasma.

Materials:

-

ADC of interest

-

Human and/or mouse plasma

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Spike the ADC into plasma to a final concentration (e.g., 100 µg/mL).

-

Prepare a control sample of the ADC in PBS.

-

-

Incubation:

-

Incubate the plasma and PBS samples at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop any reaction.

-

-

Sample Analysis:

-

Thaw the samples and process them for LC-MS/MS analysis. This may involve immunocapture of the ADC followed by enzymatic digestion or direct analysis of the released payload.

-

Quantify the amount of intact ADC or the released payload at each time point.

-

-

Data Analysis:

-

Plot the percentage of intact ADC or the concentration of released payload over time.

-

Calculate the half-life (t1/2) of the ADC in plasma.

-

Cathepsin B-Mediated Cleavage Assay

This assay directly measures the rate of linker cleavage by cathepsin B.

Materials:

-

ADC of interest

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

HPLC or LC-MS/MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the assay buffer.

-

Pre-warm the mixture to 37°C.

-

-

Initiate Reaction:

-

Add activated cathepsin B (e.g., 1 µM final concentration) to initiate the cleavage reaction.

-

Incubate at 37°C.

-

-

Time Points:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately add the quenching solution to stop the reaction.

-

-

Sample Analysis:

-

Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

-

-

Data Analysis:

-

Plot the concentration of the released payload over time to determine the cleavage rate.

-

Kinetic parameters such as kcat and KM can be determined by measuring the initial rates at various substrate (ADC) concentrations.

-

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to visualize key pathways and workflows.

Caption: Targeted drug release mechanism of a Val-Cit linked ADC.

Caption: Experimental workflow for an in vitro cytotoxicity assay.

References

Boc-Val-Cit-OH: A Core Building Block for Advanced Peptidomimetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-valyl-L-citrulline (Boc-Val-Cit-OH), a pivotal dipeptide building block in the synthesis of advanced peptidomimetics. With a primary focus on its application in the development of Antibody-Drug Conjugates (ADCs), this document details the synthesis, physicochemical properties, and utility of this compound. It offers detailed experimental protocols for its synthesis and subsequent incorporation into larger peptide-based structures. Furthermore, this guide elucidates the mechanism of action of Val-Cit containing linkers and presents key quantitative data to inform researchers in the fields of medicinal chemistry, oncology, and drug delivery.

Introduction

Peptidomimetics, compounds that mimic the structure and function of natural peptides, have garnered significant attention in drug discovery due to their potential for improved pharmacokinetic and pharmacodynamic properties.[1] Among the various building blocks used in their synthesis, this compound has emerged as a cornerstone, particularly in the construction of cleavable linkers for ADCs.[1][2] ADCs are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells.[3]

The Val-Cit dipeptide within these linkers is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[2] This enzymatic cleavage mechanism ensures the targeted release of the cytotoxic payload within cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The Boc protecting group on the valine residue provides a stable and versatile handle for controlled, stepwise peptide synthesis.

This guide will provide an in-depth exploration of this compound, from its fundamental chemical properties to its critical role in the architecture of cutting-edge cancer therapies.

Physicochemical Properties and Quantitative Data

The successful application of this compound in peptidomimetic synthesis is underpinned by its distinct physicochemical properties. A summary of key quantitative data is presented in the tables below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₀N₄O₆ | |

| Molecular Weight | 374.43 g/mol | |

| CAS Number | 870487-08-4 | |

| Appearance | White to off-white solid | |

| Purity (Commercial) | ≥97% (Typical batches available at 97.0%, 99.0%, and 99.82%) | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |

| Storage Conditions | Store at -20°C for long-term stability. |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

| Yield of Boc-L-valine synthesis | ~55% | |

| Purity of Boc-Val-OSu intermediate | ≥98.5% | |

| Yield of Fmoc-Val-Cit-PABOH | 85-95% | |

| Yield of Cbz-Val-Cit-PABOH | 84-96% |

Table 2: Synthesis and Purity Data for this compound and Related Intermediates

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent application are provided below. These protocols are based on established synthetic routes and can be adapted by researchers for their specific needs.

Synthesis of Boc-L-valine

This protocol describes the protection of the amino group of L-valine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-valine

-

1N Sodium hydroxide (NaOH) solution

-

Tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

2N Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

0.5 M Citric acid solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Dissolve 29 g of L-valine in 250 ml of 1N aqueous NaOH.

-

Add water to bring the total volume to 400 ml.

-

Add 150 ml of THF to the solution.

-

While vigorously stirring at 10°C, add 100 ml of Boc₂O in five equal portions at ten-minute intervals.

-

After each addition of Boc₂O, add 2N aqueous NaOH to maintain a pH of 8-9.

-

After two hours, extract the reaction mixture with diethyl ether.

-

Acidify the aqueous layer with a 0.5 M aqueous citric acid solution to precipitate an oily substance.

-

Extract the precipitate with ethyl acetate.

-

Wash the ethyl acetate extract with a small amount of water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Add petroleum ether to the concentrated extract and store in a refrigerator to induce crystallization.

-

Filter the crystals and dry to obtain Boc-L-valine.

Synthesis of this compound

This protocol details the coupling of Boc-L-valine with L-citrulline. The synthesis proceeds via the activation of Boc-L-valine with N-hydroxysuccinimide (NHS) to form the more reactive Boc-Val-OSu ester.

Part A: Synthesis of Boc-L-valine N-hydroxysuccinimide ester (Boc-Val-OSu)

Materials:

-

Boc-L-valine

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Dicyclohexylurea (DCU)

Procedure:

-

Dissolve Boc-L-valine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

A white precipitate of DCU will form. Filter off the DCU.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Val-OSu.

Part B: Coupling of Boc-Val-OSu with L-Citrulline

Materials:

-

L-citrulline

-

Boc-Val-OSu

-

Sodium bicarbonate (NaHCO₃)

-

Water/Tetrahydrofuran (THF) mixture

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve L-citrulline (1.1 equivalents) in a mixture of water and THF.

-

Add NaHCO₃ (1.1 equivalents) to the solution and stir until dissolved.

-

Add a solution of Boc-Val-OSu (1.0 equivalent) in THF to the L-citrulline solution.

-

Stir the reaction at room temperature for 16 hours.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by silica gel flash column chromatography.

Mechanism of Action and Application in Peptidomimetics

The primary application of this compound is in the synthesis of cleavable linkers for ADCs. The Val-Cit dipeptide is a substrate for cathepsin B, a lysosomal protease overexpressed in many tumor cells.

Signaling Pathway and Cleavage Mechanism

The following diagram illustrates the mechanism of ADC internalization and subsequent payload release mediated by the cleavage of a Val-Cit linker.

Caption: ADC internalization and payload release pathway.

Experimental Workflow for Linker Synthesis and Conjugation

The synthesis of a complete drug-linker construct is a multi-step process. The following diagram outlines a typical workflow for the synthesis of a maleimide-functionalized Val-Cit linker and its conjugation to a payload and an antibody.

Caption: General workflow for ADC synthesis using a Val-Cit linker.

Conclusion

This compound is an indispensable building block for the construction of sophisticated peptidomimetics, most notably the cathepsin B-cleavable linkers used in modern ADCs. Its synthesis, while requiring careful control of protecting group chemistry and coupling conditions, is well-established and provides a reliable route to this key intermediate. The unique susceptibility of the Val-Cit dipeptide to cleavage by lysosomal proteases allows for the targeted release of cytotoxic payloads, a strategy that has proven highly effective in the treatment of various cancers. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound in the advancement of targeted therapeutics.

References

An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted drug release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicities.

This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the different types of cleavable linkers, their mechanisms of action, and the experimental protocols used to evaluate their performance. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to provide a deeper understanding of this critical aspect of ADC design.

The General Architecture of an Antibody-Drug Conjugate

An ADC is a tripartite molecule comprising a monoclonal antibody, a linker, and a cytotoxic payload. The antibody targets a specific antigen on the surface of cancer cells, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the payload to exert its cytotoxic effect.

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized based on their cleavage mechanism. The four main types are hydrazone, disulfide, peptide, and β-glucuronide linkers.

Hydrazone Linkers (Acid-Labile)

Hydrazone linkers are designed to be sensitive to acidic environments. They remain relatively stable at the physiological pH of blood (pH 7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells.[1] This pH-dependent cleavage releases the payload intracellularly. However, some hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[2]

Caption: Mechanism of hydrazone linker cleavage in an ADC.

Disulfide Linkers (Reductively Cleavable)

Disulfide linkers exploit the difference in redox potential between the extracellular environment and the intracellular cytoplasm. These linkers are stable in the bloodstream, where the concentration of reducing agents is low.[3] Upon internalization into the tumor cell, the disulfide bond is cleaved by reducing agents such as glutathione (GSH), which is present in much higher concentrations (1–10 mmol/L) in the cytoplasm compared to the plasma (~5 μmol/L).[4] This reductive cleavage releases the payload inside the target cell. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[5]

Caption: Mechanism of disulfide linker cleavage in an ADC.

Peptide Linkers (Enzymatically Cleavable)

Peptide linkers are designed to be substrates for specific proteases that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells, such as cathepsin B. A widely used example is the valine-citrulline (Val-Cit) dipeptide linker. These linkers are generally stable in circulation but are efficiently cleaved by the target proteases upon ADC internalization, leading to the release of the payload. The choice of the peptide sequence can influence the cleavage rate and specificity.

Caption: Mechanism of peptide linker cleavage in an ADC.

β-Glucuronide Linkers (Enzymatically Cleavable)

β-Glucuronide linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of tumor cells and in necrotic regions of tumors. These linkers are highly hydrophilic and exhibit excellent stability in plasma. Upon ADC internalization and trafficking to the lysosome, β-glucuronidase hydrolyzes the glycosidic bond of the linker, leading to the release of the payload, often through a self-immolative spacer.

Caption: Mechanism of β-glucuronide linker cleavage in an ADC.

Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker significantly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | ADC Example | Half-life in Human Plasma | Reference(s) |

| Hydrazone | Acylhydrazone | Gemtuzumab ozogamicin | ~2 days | |

| Phenylketone-derived hydrazone | - | ~2 days | ||

| Silyl ether-based | - | >7 days | ||

| Disulfide | SPDB | - | - | |

| Peptide | Val-Cit | Brentuximab vedotin | ~230 days | |

| Phe-Lys | - | ~30 days | ||

| β-Glucuronide | Glucuronide-MMAF | c1F6-9b | ~81 days (rat plasma) |

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers

| ADC | Linker Type | Payload | Cell Line | IC50 (nM) | Reference(s) |

| cAC10-vcMMAE | Peptide (Val-Cit) | MMAE | Karpas 299 | - | |

| cAC10-gluc-MMAE | β-Glucuronide | MMAE | Karpas 299 | - | |

| MOC31-DOX | Hydrazone | Doxorubicin | SCLC cell lines | 500 - 1000 | |

| SWA11-DOX | Hydrazone | Doxorubicin | SCLC cell lines | 500 - 1000 | |

| EGCit ADC 4c | Peptide (EGCit) | MMAE | KPL-4 | 0.070–0.084 | |

| VCit ADC 4a | Peptide (VCit) | MMAE | KPL-4 | 0.070–0.084 |

Signaling Pathways of Payload-Induced Cell Death

The cytotoxic payloads released from ADCs induce cell death through various signaling pathways. Understanding these pathways is crucial for predicting ADC efficacy and potential resistance mechanisms.

Doxorubicin-Induced Apoptosis

Doxorubicin, a common payload for hydrazone-linked ADCs, primarily induces apoptosis through DNA damage and the activation of p53-mediated pathways.

Caption: Signaling pathway of doxorubicin-induced apoptosis.

MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE), a potent anti-tubulin agent frequently used with peptide and β-glucuronide linkers, induces apoptosis by disrupting microtubule dynamics, leading to cell cycle arrest and activation of apoptotic pathways.

Caption: Signaling pathway of MMAE-induced apoptosis.

Experimental Protocols

A rigorous evaluation of ADCs with cleavable linkers involves a series of in vitro and in vivo experiments. The following sections provide detailed methodologies for key assays.

Experimental Workflow for ADC Evaluation

The preclinical evaluation of an ADC follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

Caption: General experimental workflow for the preclinical evaluation of an ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with the different concentrations and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cell line

-

Antigen-negative cell line (stably expressing a fluorescent protein, e.g., GFP)

-

Complete cell culture medium

-

96-well plates

-

ADC

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Cell Seeding: Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio. Include monocultures of each cell line as controls.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for 72-120 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity of the antigen-negative cells using a fluorescence plate reader or by imaging.

-

Data Analysis: Normalize the fluorescence intensity to untreated controls to determine the viability of the antigen-negative cells. A decrease in viability in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cell line

-

Matrigel (optional)

-

ADC, vehicle control, and isotype control ADC

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size.

-

Treatment: Randomize mice into treatment groups and administer the ADC, vehicle, or control ADC via a specified route and schedule.

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.

-

Data Analysis: Plot tumor growth curves for each treatment group and calculate tumor growth inhibition (TGI) to assess efficacy.

Synthesis of Cleavable Linker-Payload Constructs

The synthesis of the drug-linker construct is a critical step in ADC manufacturing. The following are generalized protocols for the synthesis of different types of cleavable linkers.

Synthesis of a Val-Cit-PABC-MMAE Linker

This peptide linker is synthesized using solid-phase peptide synthesis (SPPS) followed by conjugation to the PABC spacer and MMAE payload.

Procedure Outline:

-

Solid-Phase Peptide Synthesis: Sequentially couple Fmoc-protected citrulline and valine to a resin.

-

PABC Spacer Attachment: Couple p-aminobenzyl alcohol (PABC) to the N-terminus of the dipeptide.

-

MMAE Conjugation: Activate the PABC hydroxyl group and react it with the N-terminus of MMAE.

-

Cleavage and Purification: Cleave the drug-linker from the resin and purify it by HPLC.

Synthesis of a Hydrazone Linker with Doxorubicin

This involves the formation of a hydrazone bond between a hydrazide-functionalized linker and the ketone group of doxorubicin.

Procedure Outline:

-

Linker Synthesis: Synthesize a bifunctional linker containing a hydrazide group and a group for antibody conjugation (e.g., maleimide).

-

Hydrazone Formation: React the hydrazide linker with doxorubicin under acidic conditions to form the hydrazone bond.

-

Purification: Purify the doxorubicin-linker conjugate by chromatography.

Synthesis of a Disulfide Linker

Disulfide linkers are typically synthesized by reacting a thiol-containing payload with a pyridyl disulfide-activated linker.

Procedure Outline:

-

Linker Activation: Prepare a linker with a pyridyl disulfide group and a reactive group for antibody conjugation.

-

Thiol-Disulfide Exchange: React the activated linker with a thiol-containing payload to form the disulfide-linked drug-linker.

-

Purification: Purify the product using chromatographic methods.

Synthesis of a β-Glucuronide Linker

The synthesis of β-glucuronide linkers involves glycosylation chemistry to attach the glucuronic acid moiety to a self-immolative spacer.

Procedure Outline:

-

Glycosyl Donor Preparation: Prepare a protected glucuronic acid derivative as a glycosyl donor.

-

Glycosylation: React the glycosyl donor with a spacer molecule containing a hydroxyl group.

-

Deprotection and Payload Attachment: Deprotect the spacer and conjugate the payload.

-

Purification: Purify the final β-glucuronide linker-payload construct.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic agents. The choice of linker—be it hydrazone, disulfide, peptide, or β-glucuronide—is a critical decision that profoundly influences the ADC's stability, efficacy, and safety profile. A thorough understanding of their respective mechanisms of action, coupled with rigorous in vitro and in vivo evaluation, is paramount for the successful development of next-generation ADCs. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug developers in this exciting and rapidly advancing field.

References

- 1. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 2. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

The Gatekeeper of Lysosomal Drug Release: A Technical Guide to Boc-Val-Cit-OH

For Researchers, Scientists, and Drug Development Professionals

November 27, 2025

Executive Summary

The targeted delivery of potent cytotoxic agents to cancer cells is a cornerstone of modern oncology. Antibody-drug conjugates (ADCs) represent a leading class of such targeted therapeutics, and their efficacy is critically dependent on the linker that connects the antibody to the payload. This technical guide provides an in-depth exploration of the Boc-L-valyl-L-citrulline (Boc-Val-Cit-OH) dipeptide linker, a pivotal component in the design of lysosomally-cleavable ADCs. We will delve into its mechanism of action, focusing on its selective cleavage by the lysosomal protease Cathepsin B, and provide detailed experimental protocols and quantitative data to support researchers in the development of next-generation ADCs.

Introduction: The Critical Role of Linkers in ADC Technology

Antibody-drug conjugates are sophisticated biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The linker, a chemical bridge between these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation and the efficiency of drug release at the target site.[1] Protease-cleavable linkers, such as those based on the Val-Cit dipeptide, have become a widely adopted strategy.[1][2] These linkers are designed to be stable in the bloodstream but are readily cleaved by enzymes, like Cathepsin B, that are highly active within the lysosomes of cancer cells.[1] The Val-Cit dipeptide sequence is the most extensively used and well-characterized protease-cleavable linker in both clinically approved and investigational ADCs.

Mechanism of Action: Cathepsin B-Mediated Cleavage and Payload Release

The function of the this compound linker is predicated on a series of well-orchestrated molecular events that culminate in the release of the cytotoxic payload within the target cancer cell.

ADC Internalization and Lysosomal Trafficking

The process begins with the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into an endosome. The endosome then matures and fuses with a lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by an acidic environment.

The Role of Cathepsin B

Cathepsin B is a cysteine protease that is predominantly found in lysosomes and plays a crucial role in protein degradation. Its expression is significantly elevated in various types of solid tumors and hematologic malignancies. This differential expression makes it an attractive target for designing tumor-selective drug release mechanisms. The Val-Cit linker is specifically designed to be a substrate for Cathepsin B.

Enzymatic Cleavage and Self-Immolation

Within the acidic milieu of the lysosome, active Cathepsin B recognizes and cleaves the peptide bond between the citrulline (Cit) and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC). This enzymatic cleavage is the key event that initiates the drug release cascade. Following the cleavage of the Val-Cit linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which leads to the release of the unmodified, active cytotoxic payload.

Quantitative Data on Linker Performance

The stability of the ADC in systemic circulation and the rate of its cleavage within the target cell are critical parameters that define its therapeutic window. The following tables summarize key quantitative data related to the performance of Val-Cit based linkers.

Table 1: Comparative Plasma Stability of ADC Linkers

| Linker Type | Key Characteristics | Plasma Stability (Half-life) | Cleavage Enzyme(s) | Representative ADCs |

| Val-Cit | Dipeptide, susceptible to protease cleavage. | Generally stable in human plasma; unstable in mouse plasma due to carboxylesterase 1c (Ces1c). | Cathepsin B, K, L | Brentuximab vedotin (Adcetris®) |

| Val-Ala | Dipeptide, alternative to Val-Cit with improved hydrophilicity. | Similar stability to Val-Cit in buffer; less prone to aggregation at high DARs. | Cathepsin B | Loncastuximab tesirine |

| EVCit | Glutamic acid-valine-citrulline tripeptide. | Significantly improved stability in mouse plasma compared to Val-Cit. | Cathepsins B, L, S | Investigational |

| Disulfide | Cleaved by reducing agents. | Release kinetics can be modulated by steric hindrance. | Glutathione (in cytosol) | SPDB-DM4 containing ADCs |

Table 2: Cathepsin B Cleavage Rate Comparison

| Linker | Relative Cleavage Rate by Cathepsin B | Key Implication |

| Val-Cit | Higher | Allows for faster payload release upon internalization into target cells. |

| Val-Ala | Lower (approximately half the rate of Val-Cit in some studies) | Slower payload release, which may be advantageous in certain contexts. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stability and cleavage of this compound containing linkers.

In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of linker stability in a controlled environment that mimics systemic circulation.

Objective: To determine the stability of the ADC in plasma over time.

Materials:

-

ADC of interest

-

Human plasma (or other species of interest)

-

Phosphate-buffered saline (PBS)

-

LC-MS system

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots of the plasma-ADC mixture.

-

Quench the reaction and process the samples to precipitate plasma proteins.

-

Analyze the supernatant using LC-MS to identify and quantify the intact ADC and any cleavage products.

-

Data Interpretation: A decrease in the percentage of intact ADC over time indicates linker instability.

Cathepsin B Cleavage Assay

This in vitro assay confirms the susceptibility of the linker to its target enzyme.

Objective: To measure the rate of linker cleavage by Cathepsin B.

Materials:

-

ADC of interest

-

Recombinant human Cathepsin B

-

Activation Buffer (e.g., 30 mM DTT/15 mM EDTA-Na2 in H2O)

-

Assay Buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, pH 5.0)

-

Fluorescence microplate reader or HPLC system

Procedure:

-

Enzyme Activation: Activate the recombinant Cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature.

-

Reaction Setup: In a 96-well plate or microcentrifuge tube, prepare a reaction mixture containing the ADC (typically in the micromolar range, e.g., 1 µM) and the pre-warmed Assay Buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 10-50 nM).

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 30, 60, 120 minutes), stop the reaction. This can be done by adding a quenching solution or by immediate analysis.

-

Analysis:

-

Fluorometric: If using a fluorogenic substrate, measure the increase in fluorescence intensity over time.

-

HPLC/LC-MS: Analyze the reaction mixture to quantify the amount of released drug and remaining intact ADC.

-

-

Data Analysis: Determine the rate of cleavage. For kinetic studies (Km and kcat), perform the assay with varying substrate concentrations.

Conclusion

The this compound linker and its derivatives have proven to be a robust and reliable platform for the development of effective antibody-drug conjugates. Its high stability in systemic circulation coupled with its specific and efficient cleavage by lysosomal Cathepsin B provides a wide therapeutic window, minimizing off-target toxicity and maximizing efficacy at the tumor site. A thorough understanding of its mechanism of action and the availability of well-defined experimental protocols for its characterization are essential for the continued development of innovative and life-saving cancer therapies. This guide provides a foundational resource for researchers dedicated to advancing the field of targeted drug delivery.

References

The Citrulline Moiety in Peptide Linkers: A Technical Guide for Drug Development

Introduction to Peptide Linkers in Targeted Therapeutics

The advent of antibody-drug conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. These complex biologics are engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[][2] An ADC consists of three primary components: a monoclonal antibody that targets a specific tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[] The linker is a critical determinant of the ADC's overall performance, governing its stability in circulation, its drug-release mechanism, and ultimately, its efficacy and safety.[][3]

Linkers can be broadly categorized as non-cleavable or cleavable. Non-cleavable linkers release the payload only after the complete degradation of the antibody backbone within the lysosome. In contrast, cleavable linkers are designed to release the drug upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as a lower pH, a higher concentration of glutathione, or the presence of specific enzymes. Among the most successful and widely utilized cleavable linkers are those containing peptide sequences susceptible to cleavage by lysosomal proteases.

This guide focuses on the valine-citrulline (Val-Cit) dipeptide, a cornerstone of protease-cleavable linker technology, exploring its mechanism of action, comparative performance, and the experimental protocols essential for its evaluation.

The Role of the Valine-Citrulline (Val-Cit) Moiety

The Val-Cit dipeptide is the most prominent and well-characterized protease-cleavable linker used in both clinically approved and investigational ADCs. Its success is attributed to a combination of high stability in the bloodstream and efficient cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.

The mechanism relies on the specific recognition of the Val-Cit sequence by Cathepsin B within the acidic environment of the lysosome (pH 4.5-5.5). Following ADC internalization and trafficking to the lysosome, Cathepsin B cleaves the amide bond between citrulline and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC). This initial cleavage triggers a rapid, spontaneous 1,6-elimination cascade within the PABC spacer, which promptly releases the unmodified, active cytotoxic payload into the cell's cytoplasm to exert its cell-killing effect.

Mechanism of Action and Experimental Workflows

The journey of a Val-Cit-linked ADC from administration to payload release is a multi-step process. Understanding this pathway is crucial for designing effective ADCs and the assays to evaluate them.

Caption: General mechanism of action for a Val-Cit linked ADC.

A critical aspect of preclinical ADC development is verifying the linker's stability and cleavage properties. This is typically assessed through in vitro enzymatic assays.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Boc-Val-Cit-OH in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Boc-Val-Cit-OH, a critical dipeptide linker component in the development of Antibody-Drug Conjugates (ADCs). The valine-citrulline (Val-Cit) moiety is a key element of cleavable linkers, designed for selective release of cytotoxic payloads within the tumor microenvironment.

Introduction

The Val-Cit dipeptide linker has become a cornerstone in the design of modern ADCs.[1] Its efficacy is rooted in its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[2][] This targeted cleavage mechanism ensures that the potent cytotoxic drug is released preferentially within the cancer cell, thereby minimizing systemic toxicity and widening the therapeutic window.[2] The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of valine is crucial for controlled, stepwise synthesis of the complete drug-linker construct.

Mechanism of Action

ADCs utilizing a Val-Cit linker operate through a multi-step process. Following binding of the monoclonal antibody component to a specific tumor-associated antigen, the ADC is internalized by the cancer cell, typically via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B, facilitate the enzymatic cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer.[4] This cleavage event triggers a self-immolative cascade, leading to the release of the active cytotoxic payload into the cell's cytoplasm, where it can then exert its therapeutic effect.

Data Summary

The following table summarizes representative yields for key steps in the synthesis of Val-Cit based linkers. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction. The data presented here is compiled from literature reports on analogous syntheses, highlighting the efficiency of modern coupling methods.

| Step | Reactants | Coupling Reagent/Conditions | Product | Reported Yield (%) | Reference |

| Dipeptide Formation | Fmoc-Val-OSu, H-Cit-PABOH | DMF, room temperature | Fmoc-Val-Cit-PABOH | 85-95 | |

| Dipeptide Formation | Cbz-Val-OSu, H-Cit-PABOH | DMF, room temperature | Cbz-Val-Cit-PABOH | 84-96 | |

| Amide Bond Formation | Fmoc- or Cbz-protected L-citrulline, 4-aminobenzyl alcohol | HATU, DIPEA, DMF | Fmoc- or Cbz-Cit-PABOH | 60-80 |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound through the coupling of Boc-protected L-valine and L-citrulline.

Materials:

-

Boc-L-valine (Boc-Val-OH)

-

L-citrulline

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

Step 1: Activation of Boc-L-valine

-

Dissolve Boc-L-valine (1.0 eq) and NHS (1.1 eq) or HOBt (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) portion-wise to the cooled solution. If using HATU, it will be added in the next step.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

Step 2: Coupling with L-citrulline

-

In a separate flask, dissolve L-citrulline (1.2 eq) in anhydrous DMF. To aid dissolution and facilitate the reaction, add DIPEA (2.5 eq).

-

If using HATU (1.1 eq), add it to the L-citrulline solution.

-

Slowly add the activated Boc-L-valine solution from Step 1 to the L-citrulline solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

Step 3: Work-up and Purification

-

If DCC was used, filter off the DCU precipitate and wash it with a small amount of DMF or DCM.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane/acetic acid).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white solid.

Step 4: Characterization

-

Determine the yield of the purified product.

-

Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally desired for subsequent use in ADC synthesis.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Intracellular activation pathway of a Val-Cit linked ADC.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Step-by-Step Boc Deprotection of Val-Cit Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Citrulline (Val-Cit) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, allows for the targeted release of cytotoxic payloads. The synthesis of Val-Cit containing linkers often involves the use of a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of valine. The efficient and clean removal of this Boc group is a crucial step in the overall synthesis of the drug-linker construct.

This document provides a detailed protocol for the acidic deprotection of Boc-Val-Cit linkers, a summary of expected outcomes based on available data for similar dipeptides, and troubleshooting guidelines to address common challenges.

Chemical Reaction and Mechanism

The Boc deprotection is an acid-catalyzed reaction that proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Deprotection of Dipeptides